molecular formula C10H15NO3 B3191410 Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate CAS No. 5430-82-0

Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

Cat. No.: B3191410
CAS No.: 5430-82-0
M. Wt: 197.23 g/mol
InChI Key: PTSDHVPETXCHSV-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with ethyl, hydroxymethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of various functional groups at the methyl positions.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its activity would be determined by its interaction with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    Methyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and ethyl ester groups, which provide distinct reactivity and potential for functionalization compared to its analogs.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h11-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSDHVPETXCHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279621
Record name ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-82-0
Record name NSC13429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
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Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

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